An In-Depth Technical Guide to (R)-tetrahydro-2H-pyran-3-amine hydrochloride: A Core Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to (R)-tetrahydro-2H-pyran-3-amine hydrochloride: A Core Scaffold in Modern Medicinal Chemistry
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties, synthesis, and application of (R)-tetrahydro-2H-pyran-3-amine hydrochloride. This chiral building block is of significant interest due to the prevalence of the tetrahydropyran (THP) motif in numerous biologically active compounds. The THP ring is a favored scaffold in drug design as it often imparts improved aqueous solubility, metabolic stability, and favorable pharmacokinetic properties compared to its carbocyclic or aromatic counterparts.
Core Physicochemical and Structural Properties
(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a colorless to pale yellow solid at room temperature.[1] Its structure features a saturated six-membered oxygen-containing ring with a primary amine at the C3 position, which is a chiral center with the (R)-configuration. The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility in polar solvents.[1][2]
The fundamental properties are summarized in the table below. It is noteworthy that while some experimental data is reported for the corresponding (S)-enantiomer, the physical properties such as melting point and pKa are expected to be identical for the (R)-enantiomer.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO | [2][3] |
| Molecular Weight | 137.61 g/mol | [2][3] |
| CAS Number | 1315500-31-2 | [3] |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | 198–202°C (with decomposition) | [1] |
| Solubility | Readily soluble in water and polar organic solvents | [1] |
| pKa | 9.2 ± 0.1 | [1] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C or Room Temp. | [1][4] |
*Data reported for the (S)-enantiomer; expected to be identical for the (R)-enantiomer.
Spectroscopic Profile
A definitive spectroscopic analysis is crucial for structure verification and quality control. Below is a detailed profile based on expected values and reported data for the closely related enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR: The carbon spectrum provides five distinct signals for the pyran ring. Experimental data for the enantiomer in D₂O shows the following assignments:
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δ 72.8 (C2): Carbon adjacent to the ring oxygen.
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δ 68.4 (C6): The other carbon adjacent to the ring oxygen.
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δ 58.1 (C3): The chiral carbon bearing the amine group, shifted downfield by the nitrogen.
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δ 32.5 (C4): Methylene carbon adjacent to the C3 amine.
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δ 24.9 (C5): Methylene carbon adjacent to C6.[1]
-
-
¹H NMR: The proton spectrum is complex due to the diastereotopic nature of the methylene protons and overlapping signals. The following are expected characteristics (in D₂O):
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~4.0-3.4 ppm: A series of multiplets corresponding to the protons at C2 and C6, which are adjacent to the electron-withdrawing oxygen atom.
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~3.2-3.0 ppm: A multiplet for the proton at the chiral C3 position.
-
~2.0-1.5 ppm: A complex set of multiplets for the four protons at C4 and C5.
-
The ammonium protons (-NH₃⁺) may appear as a broad singlet or may exchange with the solvent, making them difficult to observe.
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Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt is characterized by:
-
~3000-2500 cm⁻¹: A very broad and strong absorption band characteristic of the ammonium salt (N⁺-H stretching vibrations).
-
~2950-2850 cm⁻¹: Sharp peaks corresponding to the C-H stretching of the methylene groups in the ring.
-
~1600-1500 cm⁻¹: N-H bending vibrations.
-
~1100 cm⁻¹: A strong, prominent C-O-C stretching band, which is a hallmark of the ether linkage within the tetrahydropyran ring.
Mass Spectrometry (MS)
Under Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum would show the molecular ion for the free base:
-
[M+H]⁺: Calculated m/z = 102.09 for the protonated free base (C₅H₁₂NO⁺).
-
Fragmentation: Key fragmentation pathways would include the loss of the amino group and ring cleavage, leading to characteristic lower mass fragments.
Synthesis and Manufacturing
The synthesis of enantiomerically pure (R)-tetrahydro-2H-pyran-3-amine requires a stereocontrolled approach. One efficient method is the acid-mediated cyclization of a chiral amino diol precursor. This method provides a direct route to the core heterocyclic system.
Experimental Protocol: Acid-Mediated Cyclization
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Substrate: (R)-5-amino-1,3-pentanediol (or a suitable protected precursor).
-
Reagents: Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Solvent: Water or an inert organic solvent such as Tetrahydrofuran (THF).
-
Procedure: a. Dissolve the (R)-amino diol precursor in the chosen solvent. b. Add the concentrated acid catalyst dropwise at room temperature. c. Heat the reaction mixture to 80–100°C for 6–8 hours, monitoring the reaction by TLC or LC-MS. d. Upon completion, cool the mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution) if isolating the free amine, or concentrate under reduced pressure to obtain the crude hydrochloride salt. e. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield (R)-tetrahydro-2H-pyran-3-amine hydrochloride.[1]
Chemical Reactivity and Synthetic Utility
The synthetic value of (R)-tetrahydro-2H-pyran-3-amine hydrochloride lies in the predictable reactivity of its primary amine functionality. As a nucleophile, it readily participates in a variety of bond-forming reactions that are fundamental to the construction of complex drug molecules.
-
Amide Bond Formation: The amine can be coupled with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) using standard peptide coupling reagents (like EDC, HATU) to form amide bonds. This is one of the most common transformations in drug synthesis.
-
Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine (or enamine), which is then reduced in situ (e.g., with NaBH(OAc)₃ or NaCNBH₃) to yield secondary or tertiary amines. This is a powerful method for introducing substitution on the nitrogen atom.
-
N-Alkylation/Arylation: The amine can undergo nucleophilic substitution with alkyl halides (Sₙ2 reaction) or participate in transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination with aryl halides, to form N-alkylated or N-arylated products.
Applications in Drug Discovery
The chiral tetrahydropyran-amine scaffold is a privileged structure in medicinal chemistry. Its incorporation can enhance drug-like properties by increasing polarity and providing hydrogen bond donors/acceptors, which can improve target engagement and pharmacokinetic profiles.
Case Studies and Examples:
-
DPP-4 Inhibitors: This building block is a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs. Specific examples include Omarigliptin and HSK7653 .[5]
-
BACE1 Inhibitors for Alzheimer's Disease: The tetrahydropyran motif is frequently explored in the design of inhibitors for β-secretase (BACE1), a key enzyme in the amyloid pathway of Alzheimer's disease. The specific stereochemistry and hydrogen bonding capacity of the aminopyran scaffold are critical for fitting into the enzyme's active site.[6]
-
Complex Heterocycle Synthesis: Patents have disclosed the use of (R)-tetrahydro-2H-pyran-3-amine hydrochloride in palladium-catalyzed cross-coupling reactions to construct complex, multi-ring heterocyclic systems for various therapeutic targets, demonstrating its utility as a robust building block in discovery chemistry.[1]
Safety and Handling
As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety. (R)-tetrahydro-2H-pyran-3-amine hydrochloride is classified with the GHS07 pictogram (exclamation mark).[3]
-
Hazard Statements:
-
Recommended Handling Procedures:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere as recommended by the supplier.
-
Conclusion
(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a high-value chiral building block with a well-defined chemical profile. Its structural features—a stereochemically pure amine on a stable, polar heterocyclic ring—make it an invaluable tool for medicinal chemists. From its clear spectroscopic signature to its versatile reactivity and proven application in the synthesis of marketed drug candidates, this compound represents a cornerstone scaffold for the development of next-generation therapeutics. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
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(R)-tetrahydro-2H-pyran-3-amine hydrochloride. ChemBK. [Link]
-
WO2016043996A1 - A tetrahydropyrrolo[3,4-d][1][7]thiazine-derivative as bace inhibitor. Google Patents.
- WO2021259815A1 - Amidopyrimidone derivatives.
Sources
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- 2. US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]quinolin-6-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid - Google Patents [patents.google.com]
- 3. WO2014059185A1 - Amino - dihydrothiazine and amino - dioxido dihydrothiazine compounds as beta-secretase antagonists and methods of use - Google Patents [patents.google.com]
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